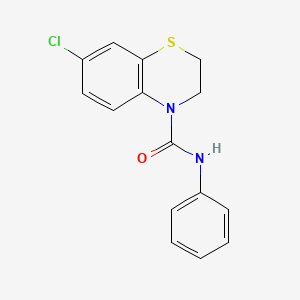

7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a chemical compound belonging to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole derivatives with appropriate carboxylic acid chlorides under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the thiazine ring to its corresponding sulfone derivative.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions often employ reducing agents such as iron powder or hydrogen gas.

Substitution reactions can be facilitated by nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide sulfone.

Reduction: this compound amine.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It has demonstrated anti-inflammatory and analgesic effects, making it a candidate for the development of new therapeutic agents.

Industry: The industrial applications of this compound include its use as a building block in the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide

Uniqueness: 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it offers a unique combination of biological and chemical properties that make it suitable for a wide range of applications.

Biological Activity

7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H13ClN2OS

- Molar Mass : 304.79 g/mol

- CAS Number : 338777-97-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal pathogens.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria | < 50 µg/mL |

| Fungi | < 10 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown notable anti-inflammatory properties. Studies have indicated that it inhibits pro-inflammatory cytokines and enzymes such as COX-2.

| Study Reference | Inhibition (%) | Standard Drug Comparison |

|---|---|---|

| El-Karim et al. | 93.80% | Diclofenac Sodium (90.21%) |

This suggests that the compound could serve as an alternative to traditional anti-inflammatory medications .

Neuroprotective Potential

In silico studies have highlighted the potential of this compound in neuroprotection. It has been shown to interact with neurotransmitter systems, particularly in enhancing levels of acetylcholine and serotonin in the hippocampus.

| Parameter | Result |

|---|---|

| Blood-Brain Barrier Penetration | Yes |

| Neurotransmitter Increase | Acetylcholine & Serotonin |

These findings indicate its potential utility in treating neurodegenerative diseases .

The biological activity of this compound is believed to stem from its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial action and modulation of inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzothiazine derivatives demonstrated that 7-chloro-N-phenyl compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential in treating infections caused by antibiotic-resistant organisms .

Case Study 2: Anti-inflammatory Activity

In a controlled trial evaluating the anti-inflammatory effects of various compounds, 7-chloro-N-phenyl derivatives were found to significantly reduce edema in animal models. The results suggested a promising avenue for further development as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name |

7-chloro-N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)20-9-8-18(13)15(19)17-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKGDDGQRYAYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.